![molecular formula C27H20N2O2S B12274850 Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12274850.png)

Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

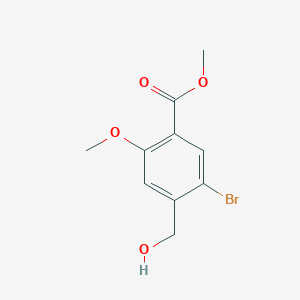

Methyl-4-{[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoat ist eine komplexe organische Verbindung mit der Summenformel C26H20N2O2S. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyridinring umfasst, der mit Cyano- und Diphenylgruppen substituiert ist, einen Benzoatester und eine Sulfanyl-Verknüpfung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-4-{[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyridinrings: Der Pyridinring wird durch eine Kondensationsreaktion synthetisiert, die geeignete Vorläufer wie Cyanoacetate und aromatische Aldehyde umfasst.

Einführung der Sulfanylgruppe: Die Sulfanylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Thiol mit einem halogenierten Pyridinderivat reagiert.

Veresterung: Der letzte Schritt beinhaltet die Veresterung des Benzoesäurederivats mit Methanol in Gegenwart eines sauren Katalysators zur Bildung des Methylesters.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören der Einsatz von kontinuierlichen Durchflussreaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und fortschrittliche Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

Methyl-4-{[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Sulfanylgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Cyanogruppe kann reduziert werden, um primäre Amine zu bilden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung verwendet werden.

Substitution: Elektrophile Substitutionsreaktionen erfordern häufig Katalysatoren wie Aluminiumchlorid (AlCl3) oder Eisen(III)chlorid (FeCl3).

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Methyl-4-{[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als biochemische Sonde aufgrund seiner einzigartigen Struktur.

Medizin: Erforscht wegen seines potenziellen pharmakologischen Eigenschaften, darunter entzündungshemmende und krebshemmende Wirkungen.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und als Zwischenprodukt bei der Synthese von Farbstoffen und Pigmenten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-{[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Cyanogruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, während die aromatischen Ringe an π-π-Stapelwechselwirkungen beteiligt sein können. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl [(3-Cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]acetat

- Methyl-4-cyanobenzoat

- Methyl-3-amino-2-[[(2'-Cyanobiphenyl-4-yl)methyl]amino]benzoat

Einzigartigkeit

Methyl-4-{[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoat ist einzigartig aufgrund seiner Kombination aus einem Pyridinring mit Cyano- und Diphenylsubstitutionen, einer Sulfanyl-Verknüpfung und einem Benzoatester. Diese einzigartige Struktur verleiht diesem Stoff unterschiedliche chemische und biologische Eigenschaften und macht ihn zu einer wertvollen Verbindung für verschiedene Anwendungen.

Eigenschaften

Molekularformel |

C27H20N2O2S |

|---|---|

Molekulargewicht |

436.5 g/mol |

IUPAC-Name |

methyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylmethyl]benzoate |

InChI |

InChI=1S/C27H20N2O2S/c1-31-27(30)22-14-12-19(13-15-22)18-32-26-24(17-28)23(20-8-4-2-5-9-20)16-25(29-26)21-10-6-3-7-11-21/h2-16H,18H2,1H3 |

InChI-Schlüssel |

VGICGCCKSXYXKM-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)

![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12274786.png)

![N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12274796.png)

![N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B12274808.png)

![(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12274825.png)

![1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D](/img/structure/B12274829.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274832.png)